molecular formula C10H10O2 B1444806 Chromane-7-carbaldehyde CAS No. 124362-47-6

Chromane-7-carbaldehyde

Cat. No.: B1444806
CAS No.: 124362-47-6
M. Wt: 162.18 g/mol
InChI Key: PGKMRRGPTDRTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromane-7-carbaldehyde is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKMRRGPTDRTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Chromane-7-carbaldehyde: Properties, Synthesis, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chromane Scaffold and the Significance of the 7-Carbaldehyde Moiety

The chromane ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry and is widely distributed in nature.[1] Its derivatives are known to possess a wide array of pharmacological activities, including antioxidant, anticancer, and antiepileptic properties.[2] Chromane-7-carbaldehyde, also known as 3,4-dihydro-2H-1-benzopyran-7-carbaldehyde, represents a key synthetic intermediate, offering a reactive aldehyde functionality at the 7-position of the chromane nucleus. This strategic placement of an electrophilic group on a biologically relevant scaffold opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. The aldehyde group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its potential as a building block in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. While experimental data for some properties of this compound are not widely reported in publicly available literature, key identifiers and supplier-provided information are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₁₀O₂[3][4]
Molecular Weight 162.19 g/mol [3]
CAS Number 124362-47-6[3][4]
Purity Typically ≥95%[3][4]
Appearance Not explicitly stated, likely a solid-
Melting Point Not explicitly stated in available literature-
Boiling Point Not explicitly stated in available literature-
Solubility Not explicitly stated in available literature-

Note: The lack of publicly available, experimentally determined physical constants such as melting point, boiling point, and solubility highlights the need for researchers to perform these characterizations upon acquisition of the compound.

Chemical Structure and Reactivity

The chemical structure of this compound is foundational to its reactivity. The molecule consists of a dihydropyran ring fused to a benzene ring, with a carbaldehyde group at the 7-position.

Caption: Chemical structure of this compound.

The reactivity of this compound is dominated by the chemistry of the aromatic aldehyde and the chromane nucleus.

Reactions of the Aldehyde Group: The aldehyde functionality is a versatile electrophilic center, susceptible to nucleophilic attack. This allows for a wide range of transformations, including:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (Chromane-7-carboxylic acid), providing a different functional handle for further derivatization, such as amide or ester formation.

  • Reduction: Reduction of the aldehyde yields the corresponding primary alcohol (7-hydroxymethyl-chromane). This transformation can be achieved using various reducing agents like sodium borohydride or lithium aluminum hydride.

  • Reductive Amination: This powerful reaction allows for the introduction of primary or secondary amines by reacting the aldehyde with an amine in the presence of a reducing agent, forming a diverse library of amino-substituted chromane derivatives.

  • Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene through reaction with phosphorus ylides (Wittig reaction) or other related olefination reagents. This enables the extension of the carbon skeleton and the introduction of various substituents.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malonates or nitroalkanes, to form new carbon-carbon bonds and extend the molecular framework.

Reactions involving the Chromane Nucleus: The aromatic ring of the chromane scaffold can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the directing effects of the existing substituents (the ether oxygen and the aldehyde group).

Synthesis of this compound: A Conceptual Pathway

A potential retrosynthetic analysis for this compound is depicted below:

G Target This compound Intermediate1 Hydroxy-substituted Benzaldehyde Target->Intermediate1 Cyclization Intermediate2 Acrolein or equivalent Target->Intermediate2 Cyclization

Caption: Retrosynthetic analysis of this compound.

A forward synthetic approach could involve the following key steps:

Step 1: Friedel-Crafts Acylation of a Protected Phenol. Starting with a suitably protected m-cresol, a Friedel-Crafts acylation could introduce an acetyl group at the para-position to the hydroxyl group.

Step 2: Introduction of the Dihydropyran Ring. The resulting acetophenone could then be reacted with a three-carbon synthon, such as acrolein or a protected equivalent, under acidic or basic conditions to construct the dihydropyran ring of the chromane nucleus.

Step 3: Conversion of the Acetyl Group to a Carbaldehyde. The acetyl group at the 7-position would then need to be converted to the desired carbaldehyde. This could potentially be achieved through a multi-step sequence, for example, by reduction to the corresponding alcohol followed by oxidation.

Experimental Protocol: A General Method for Chromene Synthesis

While not specific to this compound, a general, widely cited method for the synthesis of 2H-chromenes involves the condensation of salicylaldehydes with active methylene compounds. This can provide a conceptual basis for designing a synthesis. For instance, the reaction of a substituted salicylaldehyde with malononitrile can lead to the formation of a chromene derivative.[5]

Spectral Characterization (Predicted)

Without experimental data, we can predict the expected spectral features of this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

  • Aldehyde Proton: A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Aromatic Protons: The three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants, in the range of δ 6.8-7.8 ppm.

  • Chromane Protons: The protons on the dihydropyran ring would appear as multiplets in the upfield region. The two protons at C4 (adjacent to the aromatic ring) would likely be around δ 2.7-3.0 ppm, and the two protons at C3 would be in the region of δ 1.9-2.2 ppm. The two protons at C2 (adjacent to the ether oxygen) would be the most downfield of the aliphatic protons, likely around δ 4.2-4.5 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A resonance in the highly downfield region, characteristic of an aldehyde, around δ 190-200 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with carbons attached to oxygen appearing more downfield.

  • Aliphatic Carbons: Three signals for the C2, C3, and C4 carbons of the dihydropyran ring, typically in the range of δ 20-70 ppm. The C2 carbon, being attached to oxygen, would be the most downfield of the three.

Infrared (IR) Spectroscopy (Predicted):

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands, one around 2820 cm⁻¹ and another around 2720 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak bands in the region of 1450-1600 cm⁻¹.

  • C-O-C Stretch (Ether): A characteristic band in the fingerprint region, typically around 1200-1250 cm⁻¹.

  • Aromatic C-H Bending: Out-of-plane bending bands in the 750-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS) (Predicted):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 162).

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the aldehyde group (CHO, 29 amu) to give a fragment at m/z = 133. Other fragmentations could involve the cleavage of the dihydropyran ring.

Potential Applications in Drug Discovery and Development

The chromane scaffold is a well-established pharmacophore, and the introduction of a versatile aldehyde group at the 7-position makes this compound a highly attractive starting material for the synthesis of new chemical entities with potential therapeutic value.[1]

G Start This compound Deriv1 Amine Derivatives (Reductive Amination) Start->Deriv1 Deriv2 Alcohol Derivatives (Reduction) Start->Deriv2 Deriv3 Carboxylic Acid Derivatives (Oxidation) Start->Deriv3 Deriv4 Alkene Derivatives (Wittig Reaction) Start->Deriv4 App1 Anticancer Agents Deriv1->App1 App2 Antioxidants Deriv2->App2 App3 Neuroprotective Agents Deriv3->App3 Deriv4->App1

Caption: Potential derivatization pathways and therapeutic applications.

The aldehyde functionality allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) for various biological targets. For instance, the synthesis of chromane-based Schiff bases, hydrazones, and other heterocyclic derivatives can be readily achieved from this compound. These classes of compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

Given that various chromane derivatives have shown promise as anticancer and antiepileptic agents, it is plausible that novel derivatives of this compound could be investigated for these therapeutic areas.[2] The lipophilic nature of the chromane core can contribute to favorable pharmacokinetic properties, such as cell membrane permeability.

Safety and Handling

This compound is classified as harmful and an irritant.[4] The following hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[3]

Conclusion

This compound is a valuable synthetic intermediate that combines the biologically relevant chromane scaffold with a versatile aldehyde functionality. While a comprehensive experimental characterization of its physical properties is not yet widely available, its chemical reactivity is well-defined by the constituent functional groups. Its potential as a building block for the synthesis of novel therapeutic agents is significant, particularly in the areas of oncology and neurology. Further research into the synthesis of diverse libraries of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this promising scaffold.

References

  • Lead Sciences. This compound. [Link]

  • PubChem. 7-methoxy-2H-chromene-3-carbaldehyde. [Link]

  • ResearchGate. Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. [Link]

  • PubMed. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. [Link]

  • ResearchGate. The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. [Link]

  • ResearchGate. Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl coumarin (4). [Link]

  • ResearchGate. Overview of Coumarins and its Derivatives: Synthesis and Biological Activity. [Link]

  • SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]

  • ScienceDirect. Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. [Link]

  • PubChem. Chroman. [Link]

  • YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). [Link]

  • Atlantis Press. The Study on Biological and Pharmacological Activity of Coumarins. [Link]

  • PubChem. Indole-7-carboxaldehyde. [Link]

  • SpectraBase. Cyclohexane carboxaldehyde. [Link]

  • Connect Journals. 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. [Link]

  • Wiley Science Solutions. Spectral Databases. [Link]

  • PubMed. Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin. [Link]

  • IRUG. Spectral Database Index. [Link]

  • PhotochemCAD. FL001. Chromane. [Link]

Sources

An In-depth Technical Guide to the Synthetic Utility and Biological Potential of Chromane-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

Chromane-7-carbaldehyde, while not associated with a known biological mechanism of action, represents a significant starting point for synthetic and medicinal chemistry endeavors. The chromane scaffold is a well-established "privileged structure" in drug discovery, appearing in a multitude of natural products and synthetic compounds with diverse pharmacological activities. This guide eschews a speculative mechanism for the title compound and instead provides a technically grounded overview of its synthetic utility and a strategic framework for exploring its biological potential. We will detail the synthetic routes to this compound, explore the chemical reactivity of its aldehyde functional group for library generation, and contextualize its potential by reviewing the established bioactivities of the broader chromane class. Furthermore, we present validated, step-by-step protocols for initial biological screening, offering a roadmap for researchers to unlock the therapeutic promise of this and related molecules.

The Chromane Scaffold: A Privileged Motif in Medicinal Chemistry

The chromane ring system, a fusion of a benzene ring and a dihydropyran ring, is a cornerstone of medicinal chemistry.[1][2] This bicyclic heterocycle is found in a vast array of natural products and synthetic drugs, demonstrating a remarkable breadth of biological activities.[3] The structural rigidity and synthetic tractability of the chromane nucleus make it an ideal scaffold for the development of novel therapeutic agents.[4][5]

Derivatives of the chromane scaffold have been reported to possess a wide spectrum of pharmacological properties, including:

  • Anticancer[6][7]

  • Anti-inflammatory[3][8]

  • Antioxidant[1]

  • Antiviral[1]

  • Neuroprotective[1][9]

The diverse bioactivities associated with this scaffold underscore the potential of novel derivatives like this compound as starting points for drug discovery programs.[2][10]

Synthesis and Chemical Reactivity of this compound

The utility of this compound as a molecular building block is predicated on its efficient synthesis and the versatile reactivity of its aldehyde functional group.

Representative Synthesis of Chromane Derivatives

While specific high-yield syntheses for this compound are proprietary or embedded in broader synthetic schemes, general methods for producing chromane structures are well-documented. One common approach involves the reaction of a substituted phenol with an α,β-unsaturated aldehyde or ketone.[11] A convergent synthesis of chromane derivatives has been reported via a triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes, a method that proceeds under mild conditions with simple starting materials.[12][13]

Experimental Protocol: General Synthesis of a Chromane Scaffold

This protocol is a representative example of chromane synthesis and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a solution of an appropriate ortho-hydroxybenzyl alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add the desired alkene (1.2 eq).

  • Catalyst Addition: Introduce a catalytic amount of triflimide (HNTf2) (e.g., 0.05 eq) to the reaction mixture.

  • Reaction Progression: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired chromane derivative.

Chemical Reactivity and Library Generation

The carbaldehyde group at the 7-position is a versatile chemical handle for generating a diverse library of derivatives. The reactivity of this aldehyde allows for a range of chemical transformations, providing a foundation for structure-activity relationship (SAR) studies.

Reaction TypeReagent(s)Resulting Functional Group
Oxidation KMnO4, H2CrO4Carboxylic Acid
Reduction NaBH4, LiAlH4Primary Alcohol
Reductive Amination Amine, NaBH(OAc)3Secondary/Tertiary Amine
Wittig Reaction Phosphonium YlideAlkene
Knoevenagel Condensation Active Methylene CompoundSubstituted Alkene
Grignard Reaction Organomagnesium HalideSecondary Alcohol

The generation of a focused library of this compound derivatives through these reactions is a critical step in exploring its biological potential.

G cluster_reactions Chemical Transformations cluster_products Derivative Library C7C This compound Ox Oxidation C7C->Ox KMnO4 Red Reduction C7C->Red NaBH4 RA Reductive Amination C7C->RA R2NH, NaBH(OAc)3 Wittig Wittig Reaction C7C->Wittig Ph3P=CHR KC Knoevenagel Condensation C7C->KC CH2(CN)2 Grignard Grignard Reaction C7C->Grignard RMgBr CA Carboxylic Acid Derivative Ox->CA Alc Alcohol Derivative Red->Alc Amine Amine Derivative RA->Amine Alkene Alkene Derivative Wittig->Alkene SubAlkene Substituted Alkene KC->SubAlkene SecAlc Secondary Alcohol Grignard->SecAlc

Caption: Synthetic pathways from this compound.

A Strategic Framework for Biological Activity Screening

Given the lack of established biological targets for this compound, a logical first step is to perform broad-based phenotypic screening to identify potential areas of biological activity. A tiered approach, starting with general cytotoxicity and antioxidant assays, can efficiently guide further, more specific investigations.

G cluster_screening Biological Screening Cascade cluster_primary Primary Assays cluster_secondary Secondary & Mechanistic Assays Start This compound & Derivative Library Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) Start->Antioxidant CellBased Specific Cell-Based Assays (e.g., Anti-inflammatory, Antiviral) Cytotoxicity->CellBased If non-toxic Antioxidant->CellBased If active TargetID Target Identification (e.g., Affinity Chromatography) LeadOpt Lead Optimization TargetID->LeadOpt Pathway Pathway Analysis (e.g., Western Blot, Reporter Assays) Pathway->LeadOpt CellBased->TargetID CellBased->Pathway

Sources

Methodological & Application

The Giese Reaction: A Powerful Tool for the Synthesis of Chroman-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for Researchers

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Enduring Relevance of Radical Chemistry in Heterocyclic Synthesis

The chroman-2-one (dihydrocoumarin) scaffold is a privileged motif in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. The development of efficient and versatile methods for the synthesis of substituted chroman-2-ones is therefore of significant interest to the drug development community. Among the various synthetic strategies, the Giese reaction, a powerful tool for carbon-carbon bond formation via radical intermediates, has emerged as a robust method for the construction of these valuable heterocyclic systems. This application note provides a comprehensive overview of the Giese reaction for the synthesis of chroman-2-ones, detailing both the classic tin-mediated approach and a modern, visible-light-driven photoredox catalytic method. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the scope and limitations of each approach, offering researchers the necessary insights to successfully implement these reactions in their own laboratories.

Theoretical Framework: Understanding the Giese Reaction

The Giese reaction, in its broadest sense, involves the addition of a carbon-centered radical to an electron-deficient alkene (a Michael acceptor).[1] The resulting radical intermediate is then typically quenched by a hydrogen atom donor to afford the final product. This process allows for the formation of a new carbon-carbon bond at the β-position of the Michael acceptor.

The Classic Giese Reaction: A Tin-Mediated Pathway

Historically, the Giese reaction has been performed using alkyl halides as radical precursors, tributyltin hydride (Bu₃SnH) as a hydrogen atom donor, and a radical initiator such as azobisisobutyronitrile (AIBN).[2] The reaction is typically initiated by the thermal decomposition of AIBN, which generates a radical that abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). This tin radical then abstracts a halogen atom from the alkyl halide to generate the key carbon-centered radical. This radical subsequently adds to the electron-deficient alkene. The newly formed radical adduct then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product and regenerate the tributyltin radical, thus propagating the radical chain reaction.

A Modern Approach: Visible-Light Photoredox Catalysis

While effective, the classic Giese reaction suffers from drawbacks associated with the use of stoichiometric amounts of toxic tin reagents, which can be difficult to remove from the final product.[3] Modern advancements in photoredox catalysis have provided a more environmentally benign and efficient alternative.[4] In the context of chroman-2-one synthesis, a particularly elegant approach involves a doubly decarboxylative Giese reaction.[5] This method utilizes a photocatalyst, typically an iridium or ruthenium complex, which, upon excitation by visible light, can initiate a single-electron transfer (SET) process.[6][7] In this specific application, coumarin-3-carboxylic acids serve as both the radical precursor and the Michael acceptor. The reaction begins with the photocatalyst oxidizing a suitable electron donor, which in turn promotes the decarboxylation of an alkyl carboxylic acid (the radical precursor), generating an alkyl radical. This alkyl radical then adds to the double bond of the coumarin-3-carboxylic acid. The resulting radical intermediate undergoes a second decarboxylation, which is facilitated by the photocatalytic cycle, to afford the final 4-substituted-chroman-2-one. This method avoids the use of toxic tin reagents and often proceeds under mild reaction conditions.[8]

Mechanistic Diagrams

Classic Tin-Mediated Giese Reaction for Lactone Synthesis

Giese_Classic cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Δ Bu3Sn_Radical Bu₃Sn• Initiator_Radical->Bu3Sn_Radical + Bu₃SnH Bu3SnH Bu₃SnH Alkyl_Radical Alkyl• Bu3Sn_Radical->Alkyl_Radical + Alkyl-X Bu3Sn_Radical->Alkyl_Radical Alkyl_Halide Alkyl-X Adduct_Radical Adduct Radical Alkyl_Radical->Adduct_Radical + Michael Acceptor Michael_Acceptor Unsaturated Lactone Precursor Adduct_Radical->Bu3Sn_Radical - Bu₃SnH Product Substituted Lactone Adduct_Radical->Product + Bu₃SnH caption_classic Classic Giese reaction cycle.

Figure 1: Catalytic cycle of the classic tin-mediated Giese reaction.

Visible-Light Photoredox Doubly Decarboxylative Giese Reaction

Giese_Photoredox cluster_photocatalysis Photocatalytic Cycle cluster_substrate Substrate Transformation PC PC PC_excited PC* PC->PC_excited hν (Visible Light) PC_reduced PC⁻ PC_excited->PC_reduced + Donor PC_reduced->PC - e⁻ (to substrate cycle) Adduct_Radical_Anion Adduct Radical Anion PC_reduced->Adduct_Radical_Anion SET Donor Electron Donor Donor_oxidized Donor⁺ RCOOH R-COOH (Radical Precursor) R_radical R• RCOOH->R_radical + Donor⁺ - CO₂ - H⁺ R_radical->Adduct_Radical_Anion + Coumarin-3-COOH Coumarin_COOH Coumarin-3-COOH Product 4-Alkyl-Chroman-2-one Adduct_Radical_Anion->Product - CO₂ caption_photoredox Photoredox Giese reaction.

Figure 2: Mechanism of the visible-light photoredox Giese reaction.

Experimental Protocols

Protocol 1: Classic Giese Reaction for Chroman-2-one Synthesis (Adapted from a General Procedure)

This protocol is adapted from a general procedure for tin-mediated radical cyclization and should be optimized for specific substrates.[9]

Materials:

  • Appropriately substituted coumarin (Michael acceptor)

  • Alkyl halide (e.g., alkyl iodide)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon balloon)

  • Syringe pump

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the coumarin derivative (1.0 equiv) and a minimal amount of anhydrous toluene.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes.

  • Heating: Heat the mixture to reflux (approximately 110 °C for toluene).

  • Reagent Addition: In a separate flask, prepare a solution of the alkyl halide (1.2 equiv), tributyltin hydride (1.1 equiv), and AIBN (0.1 equiv) in anhydrous toluene.

  • Slow Addition: Using a syringe pump, add the solution from step 4 to the refluxing reaction mixture over a period of 4-6 hours. This slow addition is crucial to maintain a low concentration of the tin hydride and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product is often contaminated with tin byproducts. Purification can be achieved by flash column chromatography on silica gel. A common method to remove tin residues is to partition the crude mixture between acetonitrile and hexane; the desired product typically has a higher affinity for the acetonitrile layer.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Radical reactions are sensitive to oxygen and water, which can quench the radical intermediates.

  • Slow Addition of Tin Hydride: This minimizes the rate of direct reduction of the alkyl halide and other unwanted side reactions.[10]

  • AIBN as Initiator: AIBN is a common thermal radical initiator that decomposes at a convenient rate at the reflux temperature of toluene.[10]

Protocol 2: Visible-Light Photoredox Doubly Decarboxylative Giese Reaction for 4-Substituted-Chroman-2-one Synthesis

This protocol is based on the work of Albrecht and coworkers.[5]

Materials:

  • Coumarin-3-carboxylic acid (1.0 equiv)

  • Alkyl carboxylic acid (e.g., N-(acyloxy)phthalimide as a precursor) (1.5 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃]) (1-2 mol%)

  • Base (e.g., triethylamine, Et₃N) (2.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile)

  • Visible light source (e.g., blue LEDs)

  • Schlenk tubes or similar reaction vessels for inert atmosphere

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the coumarin-3-carboxylic acid (1.0 equiv), the alkyl carboxylic acid precursor (1.5 equiv), the photocatalyst (1-2 mol%), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • Irradiation: Place the reaction mixture in front of a visible light source (e.g., blue LEDs) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-substituted-chroman-2-one.

Causality Behind Experimental Choices:

  • Photocatalyst: The choice of photocatalyst is critical as its redox potentials must be suitable to engage in the desired single-electron transfer events with the substrates.

  • Base: The base is required to deprotonate the carboxylic acids, forming the carboxylate anions which are more readily oxidized.

  • Visible Light: The energy from visible light is necessary to excite the photocatalyst to its catalytically active state.

Data Presentation: Substrate Scope

The visible-light photoredox Giese reaction for the synthesis of 4-substituted-chroman-2-ones has been shown to be tolerant of a variety of functional groups on both the coumarin-3-carboxylic acid and the alkyl radical precursor.

Table 1: Substrate Scope for the Photoredox Synthesis of 4-Substituted-Chroman-2-ones (Data adapted from Moczulski et al., 2021)[5]

EntryCoumarin-3-carboxylic Acid SubstituentAlkyl Radical PrecursorProductYield (%)
1Htert-Butyl4-(tert-butyl)chroman-2-one85
26-Cltert-Butyl6-chloro-4-(tert-butyl)chroman-2-one78
37-OMetert-Butyl7-methoxy-4-(tert-butyl)chroman-2-one81
4HCyclohexyl4-(cyclohexyl)chroman-2-one75
5HIsopropyl4-isopropylchroman-2-one65

Conclusion and Future Outlook

The Giese reaction represents a powerful and versatile strategy for the synthesis of substituted chroman-2-ones. While the classic tin-mediated protocol remains a useful tool, modern photoredox-catalyzed methods offer a milder, more sustainable, and often more efficient alternative. The doubly decarboxylative approach is particularly noteworthy for its atom economy and the use of readily available carboxylic acids as starting materials. For researchers in drug discovery and natural product synthesis, these methods provide a reliable and adaptable platform for the creation of diverse libraries of chroman-2-one derivatives for biological evaluation. Future research in this area will likely focus on expanding the substrate scope, developing enantioselective variants of the photoredox Giese reaction, and applying these methods to the synthesis of increasingly complex and biologically active molecules.

References

  • Giese, B.; Gonzalez-Gomez, J. A.; Witzel, T. Radical Cyclizations of Olefins. Angew. Chem. Int. Ed. Engl.1984, 23 (1), 69–70.
  • Ryu, I.; Uehara, S.; Hirao, H.; Fukuyama, T. Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides. Org. Lett.2008 , 10 (6), 1005–1008. [Link]

  • Kam, J. T.; Fun, H.-K.; Vo, D.-V.; Le, T.-N. Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters. Molecules2022 , 27 (2), 405. [Link]

  • ChemOrgChem. Tributyltin hydride|Bu3SnH|AIBN|Radical Cyclization| Ring-Opening| Problem solved. YouTube, 27 Oct. 2024. [Link]

  • Giese, B. The Tin Method: Giese Reaction Using Tributyltin Hydride as Hydrogen Donor. ResearchGate, 2015 . [Link]

  • Douglas, J. J.; Sevrin, M. J.; Stephenson, C. R. J. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. ACS Catal.2021 , 11 (15), 9335–9359. [Link]

  • Maji, B. Substrate Scope of Carboxylic Acids. ResearchGate, 2020 . [Link]

  • Lukianov, O.; Tkachuk, V.; Yutilova, K.; Vovk, M.; Sukach, V. Recent advances in the photocatalytic Giese reaction. ResearchGate, 2026 . [Link]

  • Twilton, J.; Le, C.; Knowles, R. R. Direct decarboxylative Giese reactions. Chem. Soc. Rev.2022 , 51 (3), 893–913. [Link]

  • Albrecht, A.; Moczulski, M.; Kowalska, E.; Kuśmierek, E.; Albrecht, Ł. Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. J. Org. Chem.2022 , 87 (15), 10037–10047. [Link]

  • Wu, J.; Zhang, L.; Chen, Y. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules2023 , 28 (5), 2375. [Link]

  • El-Hage, F.; Schöll, C.; Pospech, J. Photo-Mediated Decarboxylative Giese-Type Reaction Using Organic Pyrimidopteridine Photoredox Catalysts. J. Org. Chem.2020 , 85 (21), 13853–13867. [Link]

  • Moczulski, M.; Kowalska, E.; Kuśmierek, E.; Albrecht, Ł.; Albrecht, A. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Org. Biomol. Chem.2021 , 19 (33), 7215–7219. [Link]

  • Wu, J.; Li, Y.; Wang, G. Straightforward synthesis of functionalized chroman-4-ones through cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. Chem. Commun.2018 , 54 (80), 11324–11327. [Link]

  • El-Hage, F.; Schöll, C.; Pospech, J. Photo-Mediated Decarboxylative Giese-Type Reaction Using Organic Pyrimidopteridine Photoredox Catalysts. J. Org. Chem.2020 , 85 (21), 13853–13867. [Link]

  • Baudoin, O. Harnessing Photochemistry in Natural Product Synthesis: From Strategy to Applications. Acc. Chem. Res.2025 , 58 (1), 108–122. [Link]

  • Schelter, A. C.; Knowles, R. R. C(sp3)–H Carboxylation via Carbene/Photoredox Cooperative Catalysis. ChemRxiv, 2023 . [Link]

  • Li, Y.; Wang, S.; Lei, A. Substrate scope of photoredox-coupled C(sp³)–heteroatom bond formation with carboxylic acid as nucleophile. ResearchGate, 2020 . [Link]

  • Nicewicz, D. A.; Macmillan, D. W. C. Decarboxylative Oxygenation via Photoredox Catalysis. Angew. Chem. Int. Ed.2011 , 50 (4), 913–916. [Link]

  • Dong, G. Review of “Natural Product Synthesis” on Nature Chemistry (2011~2013). The Dong Group, 2014 . [Link]

  • Rueping, M.; Koenigs, R. M.; Zoller, J. Visible-Light Photoredox-Catalyzed Giese Reaction: Decarboxylative Addition of Amino Acid Derived α-Amino Radicals to Electron-Deficient Olefins. Adv. Synth. Catal.2011 , 353 (14-15), 2539–2543. [Link]

  • Wu, J.; Zhang, L.; Chen, Y. Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids. Molecules2022 , 27 (19), 6649. [Link]

  • Wang, G.; Li, Y.; Wu, J. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Org. Biomol. Chem.2019 , 17 (34), 7936–7940. [Link]

  • Wang, Q.; Liu, Y.; Song, H.; Wang, X. Visible-Light-Induced Acridinium and Pyridine N-Oxide Dual Catalysis for Direct Acylation of Azauracils with Aldehydes. Org. Lett.2026 , 28 (1), 1–5. [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of Chromane-7-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Chromane-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important scaffold. This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2] However, its synthesis can present challenges, from selecting the appropriate formylation strategy to optimizing reaction conditions and purifying the final product.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you improve your yields and obtain high-purity this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when approaching the synthesis of this compound.

FAQ 1: Which synthetic route is best for preparing this compound?

The choice of synthetic route depends on several factors, including the availability of starting materials, required scale, and tolerance of functional groups on the chromane core. Here is a comparative overview of common formylation methods:

Synthetic RoutePrimary ReagentsTypical YieldsKey AdvantagesKey Disadvantages
Vilsmeier-Haack Reaction POCl₃, DMFModerate to GoodMild conditions, widely applicable to electron-rich aromatics.[3][4]The Vilsmeier reagent is moisture-sensitive; requires anhydrous conditions.
Duff Reaction Hexamethylenetetramine (HMTA), acidLow to ModerateSimple setup, avoids highly corrosive reagents.Generally low yields (15-20%); regioselectivity can be an issue.[5][6]
Reimer-Tiemann Reaction Chloroform, strong baseLow to ModerateUtilizes readily available and inexpensive reagents.Often results in a mixture of ortho and para isomers; can be difficult to control.[7][8]
Lithiation-Formylation Organolithium reagent (e.g., n-BuLi), DMFGood to ExcellentHigh yields and good regioselectivity, especially with directing groups.[9][10]Requires strictly anhydrous and inert conditions; organolithiums are highly reactive.[11]
Grignard-based Formylation Grignard reagent, formylating agentVariableUseful for substrates with existing halide functionality.Grignard reagents are basic and incompatible with acidic protons.[12][13]

Recommendation: For general-purpose synthesis of this compound, the Vilsmeier-Haack reaction often provides a good balance of yield, scalability, and ease of execution, provided that anhydrous conditions are maintained. For high-yield, small-scale syntheses where regioselectivity is critical, lithiation-formylation is a powerful alternative.

FAQ 2: My starting chromane is not commercially available. What are some general strategies for its synthesis?

The chromane scaffold can be synthesized through various methods. A common approach is the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes, which proceeds under mild conditions.[14] Another strategy involves the reaction of 2'-hydroxyacetophenones with aldehydes, followed by an intramolecular oxa-Michael addition, which can be facilitated by microwave irradiation.[15]

Part 2: Troubleshooting Guides for Common Synthetic Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in the Vilsmeier-Haack Formylation of Chromane

Question: I am attempting to synthesize this compound via the Vilsmeier-Haack reaction, but I am getting very low yields or recovering only my starting material. What could be the cause?

Answer: Low yields in the Vilsmeier-Haack reaction are a common issue and can often be traced back to a few key factors. The Vilsmeier-Haack reaction involves the formation of a chloroiminium salt (the Vilsmeier reagent) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This reagent is a weak electrophile that then attacks the electron-rich chromane ring.[16]

Here’s a systematic approach to troubleshooting:

1. Purity and Anhydrous Nature of Reagents and Solvents:

  • The "Why": The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent, preventing the formylation of your chromane substrate.

  • Corrective Actions:

    • Use freshly distilled or new bottles of POCl₃ and anhydrous DMF.[17]

    • Ensure all glassware is oven-dried or flame-dried before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Temperature and Time:

  • The "Why": The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control its exothermic formation.[17] However, the subsequent formylation of the chromane may require heating to proceed at a reasonable rate, especially if the chromane ring is not sufficiently activated.[4][17]

  • Optimization Strategy:

    • Step 1: Vilsmeier Reagent Formation: Slowly add POCl₃ to anhydrous DMF at 0 °C and stir for 30-60 minutes.

    • Step 2: Formylation: Add the chromane substrate to the pre-formed Vilsmeier reagent at 0 °C.

    • Step 3: Drive the Reaction: If no reaction is observed at low temperature (monitored by TLC), gradually increase the temperature. Depending on the substrate's reactivity, this could range from room temperature to 80 °C or higher.[17] For sluggish reactions, refluxing overnight may be necessary.[17]

3. Activation of the Chromane Ring:

  • The "Why": The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, it works best with electron-rich aromatic compounds.[3] The oxygen atom in the chromane ring is an electron-donating group, which activates the aromatic ring, primarily at the ortho and para positions. The 7-position is para to the ether linkage, making it a favorable site for formylation.

  • Consideration: If your chromane substrate has strong electron-withdrawing groups on the aromatic ring, the reaction may be sluggish or fail altogether. In such cases, a different synthetic strategy, such as lithiation-formylation, might be more effective.

Troubleshooting Workflow for Vilsmeier-Haack Reaction

G start Low Yield in Vilsmeier-Haack check_reagents Are reagents and solvents strictly anhydrous? start->check_reagents no_reagents Use freshly distilled POCl₃ and anhydrous DMF. Dry all glassware and use inert atmosphere. check_reagents->no_reagents No yes_reagents yes_reagents check_reagents->yes_reagents Yes check_temp Is the reaction temperature optimized? no_temp Gradually increase temperature after substrate addition. Consider overnight reflux for sluggish reactions. check_temp->no_temp No yes_temp yes_temp check_temp->yes_temp Yes check_activation Is the chromane ring sufficiently activated? no_activation Consider alternative methods like lithiation-formylation for deactivated substrates. check_activation->no_activation No yes_activation yes_activation check_activation->yes_activation Yes yes_reagents->check_temp yes_temp->check_activation success success yes_activation->success Yield should improve.

Caption: Troubleshooting workflow for low yields in the Vilsmeier-Haack reaction.

Issue 2: Poor Regioselectivity in the Formylation of Chromane

Question: I am obtaining a mixture of isomers (e.g., Chromane-5-carbaldehyde and this compound). How can I improve the regioselectivity of the formylation?

Answer: Achieving high regioselectivity is crucial for efficient synthesis. The formation of multiple isomers complicates purification and reduces the overall yield of the desired product.

1. Understanding the Directing Effects in Chromane:

  • The ether oxygen in the chromane ring is an ortho-, para-directing group. This means it activates the positions ortho (position 5) and para (position 7) to it for electrophilic aromatic substitution. Steric hindrance from the dihydropyran ring can influence the ratio of ortho to para substitution.

2. Strategies to Enhance Regioselectivity:

  • Directed Ortho-Metalation (DoM): This is a powerful technique for achieving high regioselectivity. By introducing a directing group at a specific position on the chromane ring, you can direct a strong base (like n-butyllithium) to deprotonate the adjacent position. This is then followed by quenching with a formylating agent like DMF.[10] While this requires a multi-step synthesis, it offers excellent control over the position of formylation.

  • Choice of Formylation Reagent: Different formylation reactions exhibit varying degrees of regioselectivity.

    • The Duff Reaction: This reaction often favors ortho-formylation of phenols.[18] However, with trifluoroacetic acid as the catalyst, para-substitution can also be achieved.[5]

    • The Reimer-Tiemann Reaction: This reaction typically yields the ortho-hydroxybenzaldehyde as the major product.[7]

  • Blocking Groups: In some cases, a bulky, temporary blocking group can be installed at the undesired reactive site (e.g., position 5). After formylation at the desired position (position 7), the blocking group is removed. This strategy adds steps to the synthesis but can be very effective.

Decision Tree for Improving Regioselectivity

G start Poor Regioselectivity is_dom_feasible Is a multi-step synthesis via Directed Ortho-Metalation (DoM) feasible? start->is_dom_feasible yes_dom Utilize DoM for precise regiocontrol. is_dom_feasible->yes_dom Yes no_dom no_dom is_dom_feasible->no_dom No change_reaction change_reaction no_dom->change_reaction Can the formylation reaction be changed? yes_change yes_change change_reaction->yes_change Yes no_change no_change change_reaction->no_change No explore_duff_reimer explore_duff_reimer yes_change->explore_duff_reimer Explore Duff or Reimer-Tiemann reactions, being mindful of their typical regioselectivity. use_blocking_group use_blocking_group no_change->use_blocking_group Consider using a temporary blocking group on the undesired reactive site.

Caption: Decision-making process for improving regioselectivity in chromane formylation.

Issue 3: Difficulties in Purifying this compound

Question: My crude product is an oil or a mixture that is difficult to purify by column chromatography. What are some effective purification strategies?

Answer: Purification of aldehydes can sometimes be challenging due to their moderate polarity and potential for streakiness on silica gel.

1. Column Chromatography Optimization:

  • Solvent System: A common issue is using a solvent system that is too polar, which can lead to poor separation. Start with a less polar eluent (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity.

  • Silica Gel Deactivation: Aldehydes can sometimes interact with the acidic sites on silica gel. You can try deactivating the silica gel by pre-treating it with a small amount of triethylamine in your eluent (e.g., 0.5-1%).

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel.

2. Alternative Purification Methods:

  • Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high-purity material. Experiment with different solvent systems (e.g., hexane/ethyl acetate, ethanol/water) to induce crystallization.

  • Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form a solid adduct, which can often be filtered off from the reaction mixture. The aldehyde can then be regenerated by treating the adduct with an acid or base. This is a classic method for purifying aldehydes from non-carbonyl impurities.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of a generic chromane substrate.

Protocol: Vilsmeier-Haack Synthesis of this compound

Materials:

  • Chromane (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.5 eq) dropwise to the stirred DMF solution via the addition funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[17]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or a viscous oil is normal.

  • Formylation Reaction:

    • Dissolve the chromane substrate (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the chromane solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 40-50 °C and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be increased further.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with deionized water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Vilsmeier-Haack Reaction Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification reagent_prep 1. Add POCl₃ to DMF at 0 °C stir_reagent 2. Stir at 0 °C for 30 min reagent_prep->stir_reagent add_substrate 3. Add Chromane solution at 0 °C stir_reagent->add_substrate heat_reaction 4. Warm to RT, then heat to 40-50 °C add_substrate->heat_reaction monitor_tlc 5. Monitor by TLC heat_reaction->monitor_tlc quench 6. Quench with ice and NaOAc monitor_tlc->quench extract 7. Extract with DCM quench->extract purify 8. Purify by column chromatography extract->purify

Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis of this compound.

References

  • Allen, A. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]

  • ChemRxiv. Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. Available at: [Link]

  • ScienceScholar. Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one). Available at: [Link]

  • MDPI. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available at: [Link]

  • Lead Sciences. This compound. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • NIH. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. Available at: [Link]

  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction. Available at: [Link]

  • Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • ResearchGate. (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Available at: [Link]

  • Grokipedia. Duff reaction. Available at: [Link]

  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available at: [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • NIH. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

  • Google Patents. US3833660A - Process for making aromatic aldehydes.
  • ResearchGate. (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available at: [Link]

  • YouTube. Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. Available at: [Link]

  • NIH. Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. Available at: [Link]

  • Exploring the Reimer-Tiemann Reaction: History and Scope. Available at: [Link]

  • ResearchGate. A novel method for the formylation of Grignard reagent. Available at: [Link]

  • NIH. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. Available at: [Link]

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available at: [Link]

  • Formylation - Common Conditions. Available at: [Link]

  • ResearchGate. Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Available at: [Link]

  • ResearchGate. 2.5.7 Formylation and the Vilsmeier Reagent. Available at: [Link]

  • Duff Reaction. Available at: [Link]

  • ResearchGate. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Available at: [Link]

  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Available at: [Link]

  • ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Available at: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available at: [Link]

  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available at: [Link]

Sources

Technical Support Center: Chromane Ring Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chromane Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the chromane scaffold—a privileged core in numerous natural products and pharmaceutical agents.

As a Senior Application Scientist, I've seen firsthand how subtle variations in substrate, reagents, or conditions can dramatically impact the success of a chromane ring formation. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will move from general strategic considerations to specific, problem-focused troubleshooting guides, complete with detailed protocols and mechanistic insights.

Section 1: Frequently Asked Questions (FAQs) - Strategic Planning

This section addresses high-level questions that are critical during the planning phase of a synthesis involving chromane ring formation.

Q1: I need to synthesize a chromane. Which cyclization strategy should I choose?

A1: The optimal strategy depends heavily on the desired substitution pattern, available starting materials, and required stereochemical outcome. The three most common strategies are:

  • Oxa-Michael Addition (Intramolecular): This is a powerful method for forming chroman-4-ones. It typically involves the cyclization of a precursor containing a phenolic hydroxyl group and an α,β-unsaturated carbonyl moiety. It is often favored for its operational simplicity and the availability of starting materials.

  • Transition-Metal-Catalyzed Annulation: Methods like Heck, Suzuki, or Buchwald-Hartwig couplings, as well as C-H activation strategies, offer a convergent approach.[1] These are particularly useful for constructing highly substituted or complex chromanes that might be difficult to access via linear sequences. Palladium-catalyzed reactions are common, offering a versatile toolkit for C-C and C-O bond formation.[2]

  • Mitsunobu Cyclization: This classic reaction is excellent for forming the chromane ether linkage via an intramolecular SN2 reaction. It is particularly useful when you have a diol precursor where one alcohol is phenolic and the other is aliphatic. A key advantage is the predictable inversion of configuration at the aliphatic alcohol center, offering stereochemical control.[3]

The following decision workflow can help guide your choice:

G start Goal: Synthesize a Chromane q1 Is the target a Chroman-4-one? start->q1 q2 Are starting materials pre-functionalized for convergent coupling? q1->q2 No strategy1 Consider Intramolecular Oxa-Michael Addition q1->strategy1 Yes q3 Is stereocontrol at an aliphatic carbon required? q2->q3 No strategy2 Consider Transition-Metal Catalyzed Annulation q2->strategy2 Yes q3->strategy1 No strategy3 Consider Intramolecular Mitsunobu Reaction q3->strategy3 Yes

Caption: Decision workflow for selecting a primary chromane synthesis strategy.

Q2: My starting phenol has electron-donating groups. How will this affect my cyclization?

A2: Electron-donating groups (EDGs) on the phenolic ring (e.g., -OMe, -Me) increase the nucleophilicity of the hydroxyl group.

  • For Oxa-Michael additions: This enhanced nucleophilicity can be beneficial, potentially accelerating the desired cyclization. However, it can also increase the propensity for side reactions. For instance, in the synthesis of chroman-4-ones from 2'-hydroxyacetophenones and aldehydes, phenols with EDGs have been shown to lead to higher amounts of byproducts from the self-condensation of the aldehyde, which complicates purification and lowers yields.[4][5]

  • For Transition-Metal Catalysis: In Pd-catalyzed C-H activation/annulation reactions, electron-rich phenols are generally more reactive, which can be advantageous.

Q3: My starting phenol has electron-withdrawing groups. What challenges should I anticipate?

A3: Electron-withdrawing groups (EWGs) such as -NO₂, -CN, or halides decrease the nucleophilicity of the phenolic oxygen.

  • For Oxa-Michael additions: This can make the cyclization sluggish, requiring more forcing conditions (e.g., stronger base, higher temperature). However, a benefit is that substrates with EWGs often give cleaner reactions and higher yields of the desired chroman-4-one because side reactions like aldehyde self-condensation are suppressed.[4][5]

  • For Mitsunobu reactions: The pKa of the phenol is critical. A more acidic phenol (lower pKa, due to EWGs) is more readily deprotonated, which is a key step in the Mitsunobu mechanism.[3] This can lead to more efficient reactions.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted as a direct Q&A to address specific problems you might be facing in the lab.

Problem Area 1: Low or No Yield

Q: My intramolecular oxa-Michael reaction to form a chroman-4-one is not working. My starting material is consumed, but I see a complex mixture on my TLC plate. What's happening?

A: This is a common and frustrating issue. The problem often lies in competing side reactions. Let's break down the causes and solutions.

Causality: The reaction to form a chroman-4-one from a 2'-hydroxychalcone intermediate is a reversible process (retro-oxa-Michael). If the desired cyclized product is not thermodynamically stable under the reaction conditions, or if other irreversible pathways are accessible, low yields will result. Furthermore, strongly basic conditions can promote undesired side reactions.

Troubleshooting Steps:

  • Identify the Byproducts: Before optimizing, try to identify the major side products. Common culprits include:

    • Aldehyde Self-Condensation: Especially problematic with electron-rich phenols.[4][5]

    • Polymerization: Anionic polymerization of the α,β-unsaturated system can occur under strongly basic conditions.

    • Retro-Oxa-Michael Product: The starting 2'-hydroxychalcone may be present if the equilibrium does not favor the cyclized product.

  • Modify Reaction Conditions:

    • Base Selection: The choice of base is critical. If you are using a very strong base like NaOH or KOH, consider switching to a milder, non-nucleophilic organic base like diisopropylethylamine (DIPA) or 1,8-Diazabicycloundec-7-ene (DBU). The base is required to facilitate the initial aldol condensation and the subsequent cyclization, but overly harsh conditions can favor decomposition pathways.[6]

    • Temperature Control: High temperatures can favor the retro-oxa-Michael reaction. Try running the reaction at a lower temperature for a longer period. Conversely, some cyclizations require heat to overcome an activation barrier. A systematic temperature screen (e.g., RT, 50 °C, 80 °C) is advisable.

    • Solvent Choice: Solvent polarity can significantly impact the reaction. Protic solvents like ethanol are commonly used and often effective.[7] However, screening other solvents (e.g., THF, Dioxane, Toluene) can sometimes dramatically improve yields by altering the solubility of intermediates and transition states.

Data Snapshot: Effect of Substituents on Chroman-4-one Yield

2'-hydroxyacetophenone SubstituentsAldehydeBaseYield (%)Reference
3'-bromo-5'-chloro- (EWG)HexanalDIPA88%[5]
3',5'-dimethyl- (EDG)HexanalDIPA17%[5]
3'-methoxy- (EDG)HexanalDIPA17%[5]

This table clearly illustrates that electron-deficient phenols often lead to higher yields in this specific reaction, likely due to the suppression of aldehyde self-condensation side reactions.[5]

Q: My palladium-catalyzed annulation reaction has stalled. I'm using a standard Pd(OAc)₂/phosphine ligand system, but I'm only getting trace product and recovery of starting material.

A: Catalyst deactivation is a frequent issue in palladium-catalyzed cross-coupling reactions. The active Pd(0) species is sensitive and can be poisoned or converted into inactive forms.

Causality: The catalytic cycle can be disrupted in several ways. Common deactivation pathways include the formation of inactive palladium complexes, often with excess anionic species, or the reduction of the soluble catalyst to bulk, inactive palladium black.[8] Moisture can also be particularly detrimental.

G cluster_0 Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa poison Catalyst Poisoning (e.g., excess CN⁻, impurities) pd0->poison Deactivation pd_black Formation of Pd Black pd0->pd_black Deactivation pd2_aryl Ar-Pd(II)-X(L)₂ oa->pd2_aryl insertion Alkene Coordination & Migratory Insertion pd2_aryl->insertion pd2_alkyl R-Pd(II)-X(L)₂ insertion->pd2_alkyl beta_hydride β-Hydride Elimination pd2_alkyl->beta_hydride product_complex Product-Pd(II) Complex beta_hydride->product_complex re Reductive Elimination (Base) product_complex->re re->pd0

Caption: Simplified catalytic cycle for a Heck-type reaction and common deactivation pathways for the active Pd(0) catalyst.

Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all reagents are pure and, critically, that your solvents are anhydrous and degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst. Using fresh, high-purity solvents is essential.

  • Ligand Choice and Ratio: The phosphine ligand is not just an accessory; it stabilizes the Pd center.

    • Steric Bulk: Very bulky ligands (e.g., tBu₃P) or specific biaryl phosphines (e.g., XPhos) can promote the reductive elimination step and prevent catalyst aggregation.[9]

    • Ligand:Pd Ratio: An incorrect ligand-to-palladium ratio can be detrimental. Too little ligand can lead to the formation of palladium black, while too much can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is slow to react.[9] A typical starting point is a 1:1 to 2:1 ratio of ligand to palladium.

  • Base Selection: The base is not just a proton scavenger. It plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but sometimes a soluble organic base like Et₃N or DBU can improve results. The choice can affect the solubility of palladium intermediates and the overall reaction kinetics.

  • Consider Additives: In some cases, additives can be beneficial. For instance, silver salts are sometimes added to Heck reactions to act as halide scavengers, which can promote the reaction by generating a more reactive cationic palladium intermediate.[10]

Problem Area 2: Poor Stereoselectivity

Q: My reaction produces my desired chromane, but as a 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A: Achieving high diastereoselectivity requires controlling the geometry of the transition state during the ring-forming step. This is influenced by steric and electronic factors that can be tuned.

Causality: The formation of a new stereocenter relative to an existing one is governed by the relative energy of the competing diastereomeric transition states. To improve selectivity, you must increase the energy difference between these transition states.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is often the simplest and most effective first step. Lower temperatures allow the reaction to proceed through the lowest energy transition state with higher fidelity. Kinetically controlled reactions often show enhanced selectivity at reduced temperatures.

  • Change the Solvent: The solvent can influence the conformation of the substrate and the transition state geometry through solvation effects. Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile).

  • Modify Steric Bulk:

    • On the Substrate: If possible, increase the steric bulk of a substituent near the reacting centers. This can create a stronger facial bias, forcing the incoming group to attack from the less hindered face. Using a bulkier protecting group can be an effective strategy.

    • On the Catalyst/Reagent: In catalyzed reactions, using a bulkier ligand can create a more constrained chiral pocket, leading to better stereochemical communication and higher diastereoselectivity.

  • Use a Chiral Catalyst: For enantioselective reactions, employing a chiral catalyst is essential. For diastereoselective reactions where a chiral substrate is used, a chiral catalyst can still enhance selectivity through matched/mismatched interactions. There are numerous highly effective chiral organocatalysts and transition metal complexes designed for asymmetric synthesis of chromanes.[11][12][13]

Problem Area 3: Use of Protecting Groups

Q: I am planning a multi-step synthesis. Do I need to protect the phenolic hydroxyl group before attempting the chromane ring formation?

A: It depends on the subsequent reaction steps, but often, protection is a wise strategy to prevent undesired side reactions.

Causality: The phenolic hydroxyl group is acidic and nucleophilic. It can interfere with a wide range of reagents, including strong bases (e.g., organolithiums, Grignards), and can be alkylated or acylated under conditions intended for other functional groups. Protecting groups act as temporary masks to prevent this reactivity.[14]

Common Protecting Group Strategies for Phenols:

  • Silyl Ethers (e.g., TBS, TIPS):

    • Application: These are robust and widely used. They are stable to a broad range of non-acidic and non-fluoride conditions. tert-Butyldimethylsilyl (TBS) is a common choice.[15][16]

    • Installation: R₃SiCl (e.g., TBDMSCl), Imidazole, in DMF.

    • Removal: Fluoride source (e.g., TBAF in THF) or acidic conditions. The stability of silyl ethers is tunable based on the steric bulk of the alkyl groups on the silicon.

  • Methyl Ethers (e.g., MOM, BOM):

    • Application: Very stable protecting groups, often used when harsh conditions are required in subsequent steps.

    • Installation: Typically installed using reagents like MOM-Cl or BOM-Cl with a non-nucleophilic base.

    • Removal: Requires strong acidic conditions (e.g., HCl) or specific reagents (e.g., BBr₃ for methyl ethers), so their use must be planned carefully to ensure orthogonality with other protecting groups and compatibility with the final product.

  • Benzyl Ethers (Bn):

    • Application: A very common and stable protecting group.

    • Installation: Benzyl bromide (BnBr) with a base like K₂CO₃.

    • Removal: Hydrogenolysis (H₂, Pd/C), which is a very mild and clean deprotection method, provided the rest of the molecule is stable to reduction.

Key Consideration - Orthogonality: In a complex synthesis, choose protecting groups that can be removed under different conditions. For example, you could have a TBS ether (removed by fluoride), an ester (removed by base), and a Boc group on a nitrogen (removed by acid) in the same molecule, allowing you to deprotect each one selectively.

Section 3: Key Experimental Protocols

These protocols are provided as a starting point. Optimization will likely be necessary for your specific substrate.

Protocol 1: General Procedure for Oxa-Michael Synthesis of a Chroman-4-one

This procedure is adapted from a microwave-assisted synthesis and can be modified for conventional heating.[5]

  • Reaction Setup: To a microwave vial, add the 2'-hydroxyacetophenone (1.0 equiv), the appropriate aldehyde (1.1 equiv), and ethanol (to make a 0.4 M solution).

  • Base Addition: Add diisopropylethylamine (DIPA) (1.1 equiv).

  • Reaction: Seal the vial and heat using microwave irradiation to 160-170 °C for 1 hour. (Alternatively, heat in a sealed tube at a similar temperature with conventional heating, monitoring by TLC).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with CH₂Cl₂ and wash sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Intramolecular Mitsunobu Cyclization

This procedure is a general method for performing a Mitsunobu reaction.[17]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the diol precursor (1.0 equiv) and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC, looking for the consumption of the starting material and the formation of a new, less polar spot. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.

  • Work-up: Upon completion, concentrate the reaction mixture. The crude product can often be purified directly by flash chromatography. To remove the bulk of the triphenylphosphine oxide, you can triturate the crude solid with a solvent like diethyl ether, in which the byproduct is poorly soluble.

Protocol 3: Palladium-Catalyzed Carbonylative Cyclization to a Chromane

This protocol describes the synthesis of a chromane derivative via an intramolecular C-H alkenylation.[18]

  • Reaction Setup: To a Schlenk flask, add the aryl alkenol substrate (1.0 equiv), PdCl₂(CH₃CN)₂ (5 mol %), and CuCl₂ (2.0 equiv) as an oxidant.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., THF).

  • Atmosphere: Evacuate and backfill the flask with carbon monoxide (CO) gas from a balloon three times.

  • Reaction: Stir the reaction mixture under the CO atmosphere (balloon pressure) at the desired temperature (e.g., 60 °C) until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

References

  • (Reference link not available)
  • (Reference link not available)
  • (Reference link not available)
  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson. Available at: [Link]

  • Luo, J., et al. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Available at: [Link]

  • Alcaide, B., et al. (2016). Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome. ACS Catalysis. Available at: [Link]

  • Nielsen, T. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Nielsen, T. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • (Reference link not available)
  • Orr, R. K., et al. (2017). Synthesis of chromans and flavanes. Organic Chemistry Portal. Available at: [Link]

  • (Reference link not available)
  • (Reference link not available)
  • (2024). Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]

  • (Reference link not available)
  • Nguyen, V. C., et al. (2005). Synthesis of Chromane Derivatives by Palladium-Catalyzed Intramolecular Allylation of Aldehydes with Allylic Acetates or Chlorides Using Indium and Indium(III) Chloride. ResearchGate. Available at: [Link]

  • (Reference link not available)
  • Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]

  • Wolfe, J. P., et al. (2015). Palladium-catalyzed carbonylative cyclization of aryl alkenes/alkenols: a new reaction mode for the synthesis of electron-rich chromanes. PubMed. Available at: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • (Reference link not available)
  • (Reference link not available)
  • (Reference link not available)
  • Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

  • (Reference link not available)
  • (Reference link not available)
  • (Reference link not available)
  • (Reference link not available)
  • Mitsunobu reaction. (n.d.). Organic Synthesis. Available at: [Link]

  • Synthetic methods: Oxa-Michael addition. (2008). The chemical reaction database. Available at: [Link]

  • (Reference link not available)
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Available at: [Link]

  • (Reference link not available)
  • (Reference link not available)
  • (Reference link not available)
  • (Reference link not available)
  • The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. (n.d.). MDPI. Available at: [Link]

  • (Reference link not available)
  • (Reference link not available)
  • (Reference link not available)
  • (Reference link not available)
  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Chromane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of comparative molecular docking studies involving chromane derivatives. We will explore the rationale behind this computational approach, detail the experimental workflow with an emphasis on scientific integrity, and present comparative data from recent studies to illustrate the power of this technique in modern drug discovery.

The Therapeutic Promise of the Chromane Scaffold

Chromane, a heterocyclic organic compound, forms the core structure of a vast array of naturally occurring and synthetic molecules. Its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. These compounds have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The versatility of the chromane scaffold allows for diverse chemical modifications, making it a prime candidate for the design of targeted therapeutic agents. Molecular docking has emerged as an indispensable tool for rapidly screening libraries of these derivatives against specific biological targets, predicting their binding affinities, and guiding further optimization.[1]

The "Why": Causality in Experimental Design for Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary objective is to simulate the molecular recognition process and predict the binding affinity, often represented by a docking score. A lower (more negative) score typically indicates a more favorable binding interaction.

The choice of a specific docking protocol is not arbitrary; it is a hypothesis-driven process. Key considerations include:

  • Target Selection: The biological target (usually a protein or enzyme) must be directly implicated in the disease pathway of interest. For instance, in Alzheimer's disease research, acetylcholinesterase (AChE) is a key target due to its role in the breakdown of the neurotransmitter acetylcholine.[3][4] In cancer, cyclin-dependent kinases (CDKs) are crucial targets as they regulate the cell cycle.[5]

  • Ligand Library Design: The selection of chromane derivatives for the study should be based on a clear rationale, such as exploring the impact of different functional groups on binding affinity or targeting specific sub-pockets within the active site.

  • Software and Scoring Function Selection: Different docking programs (e.g., AutoDock, Schrödinger's Glide, GOLD) employ different algorithms and scoring functions.[6][7] The choice can depend on the nature of the binding site and the desired balance between computational speed and accuracy. It is often advisable to perform comparative studies using multiple programs to increase the confidence in the predicted binding modes.[6]

A self-validating system is crucial for the trustworthiness of any docking study. This is typically achieved through a process called redocking .[8] Before screening novel compounds, the co-crystallized ligand (if available) is extracted from the protein's crystal structure and then docked back into the binding site. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose (typically < 2.0 Å), validates that the chosen docking parameters can accurately reproduce a known binding mode.[7][9]

A Standardized Protocol for Comparative Molecular Docking

The following is a detailed, step-by-step methodology for conducting a comparative docking study of chromane derivatives.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB) (e.g., PDB ID: 6O4W for human acetylcholinesterase).[3]

    • Remove all non-essential molecules, such as water, ions, and co-solvents, from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).

    • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the chromane derivatives using chemical drawing software.

    • Convert the 2D structures to 3D structures.

    • Assign appropriate atom types and charges (e.g., Gasteiger charges).

    • Perform energy minimization of the ligand structures.

  • Binding Site Identification and Grid Generation:

    • Identify the active site of the receptor. This can be determined from the location of the co-crystallized ligand in the PDB file or through literature review.

    • Define a grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm.

  • Molecular Docking Simulation:

    • Execute the docking simulation using the chosen software (e.g., AutoDock Vina). The software will systematically explore different conformations and orientations of each ligand within the defined grid box.

    • The software's scoring function will calculate the binding affinity for each generated pose.

  • Analysis of Docking Results:

    • Analyze the docking scores to rank the chromane derivatives based on their predicted binding affinity.

    • Visualize the top-ranked poses for each ligand within the active site to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the binding modes and interactions of the different derivatives to understand structure-activity relationships.

  • Validation (Redocking):

    • As described previously, perform a redocking experiment with the native ligand to validate the docking protocol.

Below is a visualization of this workflow.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis & Validation Receptor_Prep 1. Receptor Preparation (PDB Download, Cleanup, H+ addition) Grid_Gen 3. Grid Generation (Define Binding Site) Receptor_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Prep->Grid_Gen Docking_Run 4. Docking Simulation (Conformational Search & Scoring) Grid_Gen->Docking_Run Results 5. Results Analysis (Scores, Poses, Interactions) Docking_Run->Results Validation 6. Protocol Validation (Redocking) Results->Validation Compare

Caption: A typical workflow for a molecular docking experiment.

Comparative Analysis in Action: Case Studies

To illustrate the practical application of these principles, we will examine comparative docking studies of chromane and related derivatives in two key therapeutic areas: Alzheimer's disease and cancer.

Case Study 1: Targeting Acetylcholinesterase (AChE) in Alzheimer's Disease

Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain.[4] AChE inhibitors prevent the breakdown of this neurotransmitter and are a major class of drugs for managing the disease.

A study investigated the potential of various phytochemicals, including some with structural similarities to chromanes, as AChE inhibitors.[3] The docking scores of these compounds were compared against the standard drug Galantamine.

CompoundTarget ProteinDocking Score (kcal/mol)Reference Drug Score (kcal/mol)
Chlorogenic AcidRecombinant human AChE (4EY6)-12.856-12.198 (Galantamine)
Catechin HydrateRecombinant human AChE (4EY6)Lower than Galantamine-12.198 (Galantamine)
Chlorogenic AcidNative human AChE (6O4W)-13.794-16.990 (Donepezil)
Catechin HydrateNative human AChE (6O4W)-12.801-16.990 (Donepezil)

Data synthesized from Alochana Journal.[3]

The results indicate that Chlorogenic acid shows a higher predicted binding affinity for recombinant human AChE than the standard drug Galantamine.[3] When docked against native human AChE, the standard drug Donepezil showed the highest score, followed by the test compounds.[3] Such comparative data is invaluable for prioritizing compounds for further in vitro and in vivo testing.

Below is a simplified representation of the cholinergic signaling pathway targeted by these inhibitors.

G ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE breaks down Receptor Postsynaptic Receptor ACh->Receptor Breakdown Breakdown Products (Choline + Acetate) AChE->Breakdown breaks down Signal Signal Transduction Receptor->Signal Chromane Chromane Derivative (Inhibitor) Chromane->AChE inhibits

Caption: Inhibition of AChE by chromane derivatives increases acetylcholine levels.

Case Study 2: Targeting Cyclin-Dependent Kinase 4 (CDK4) in Cancer

Uncontrolled cell proliferation is a hallmark of cancer, and CDKs are key regulators of the cell cycle.[5] Inhibiting CDKs is a promising strategy for cancer therapy.

In a recent study, a series of novel chromanone derivatives were synthesized and evaluated for their anticancer activity.[5] Molecular docking was used to predict their binding affinity to the CDK4 enzyme.

CompoundTarget ProteinDocking Score (kcal/mol)Key InteractionsIn Vitro Activity
Compound 14bCDK4High AffinityH-bonding, HydrophobicPotent against MCF-7 (Breast Cancer)
Compound 14cCDK4High AffinityH-bonding, HydrophobicPotent against HCT-116 (Colon Cancer)
Compound 6aCDK4High AffinityH-bonding, HydrophobicPotent against HCT-116 (Colon Cancer)
Compound 6bCDK4High AffinityH-bonding, HydrophobicPotent against HCT-116 (Colon Cancer)

Data synthesized from a study on chromone congeners.[5]

The docking studies revealed that the most active cytotoxic compounds exhibited strong binding affinity within the active pocket of the CDK4 enzyme, primarily through hydrogen bonding and hydrophobic interactions.[5] Crucially, these computational predictions were consistent with the experimental results from cell-based assays, where these compounds induced apoptosis and cell cycle arrest in cancer cell lines.[5] This synergy between in silico and in vitro data provides a robust foundation for identifying promising anticancer drug leads.

Conclusion and Future Directions

Comparative molecular docking is a powerful and cost-effective computational method for the rational design and screening of novel therapeutic agents. As demonstrated with chromane derivatives, this approach allows researchers to rapidly assess the potential of a large number of compounds, prioritize them for synthesis and biological evaluation, and gain insights into their mechanism of action at a molecular level. The key to a successful and reliable docking study lies in a methodologically sound protocol, including rigorous validation and careful interpretation of the results in the context of experimental data. As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of molecular docking will undoubtedly improve, further accelerating the pace of drug discovery.

References

  • Alochana Journal. Molecular Docking Study of Phytochemicals as Novel Therapeutic Leads for Alzheimer's Disease by Targeting Acetylcholinesterase.
  • ResearchGate. (PDF)
  • National Institutes of Health. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity.
  • ResearchGate. (PDF) Molecular docking studies on the therapeutic targets of alzheimer's disease (AChE and BChE)
  • ResearchGate.
  • National Institutes of Health.
  • ResearchGate.
  • ResearchGate. (PDF) Validation of Docking Methodology (Redocking).
  • National Institutes of Health.
  • Protein Structural Analysis Laboratory - Michigan State University.

Sources

The Inhibitory Potential of the Chromane Scaffold: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient therapeutic development. The chromane ring system, a bicyclic ether, has emerged as one such scaffold, with derivatives demonstrating a wide array of biological activities. While specific inhibitory data for Chromane-7-carbaldehyde remains to be fully elucidated, the broader class of chromane-containing small molecules has shown significant promise in several key therapeutic areas. This guide provides a comparative analysis of the inhibitory activities of representative chromane derivatives against established drugs in the fields of neurodegenerative disease, inflammation, and oncology, supported by experimental data and detailed protocols.

Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. A primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade acetylcholine in the synaptic cleft.[1][2] Several chromane derivatives have been investigated for their potential as cholinesterase inhibitors.

Comparative Inhibitory Activity

A number of synthetic chromane and related derivatives have demonstrated potent inhibition of both AChE and BuChE, with some exhibiting efficacy comparable to or exceeding that of established Alzheimer's medications like Donepezil, Galantamine, and Rivastigmine.

Compound/DrugTarget EnzymeIC50 Value (µM)Source
Chromane Derivative (G1) Acetylcholinesterase (AChE)0.264[3]
Chromane Derivative (PJ13) Acetylcholinesterase (AChE)9.28[4]
Uracil Derivative (Compound 4) Acetylcholinesterase (AChE)0.088[5]
Uracil Derivative (Compound 4) Butyrylcholinesterase (BuChE)0.137[5]
DonepezilAcetylcholinesterase (AChE)~0.011 (11 nM)[6]
GalantamineAcetylcholinesterase (AChE)~0.5 (500 nM)[7]
RivastigmineAcetylcholinesterase (AChE)~0.0043 (4.3 nM)[8]
RivastigmineButyrylcholinesterase (BuChE)~0.031 (31 nM)[8]
NeostigmineAcetylcholinesterase (AChE)0.136[5]
NeostigmineButyrylcholinesterase (BuChE)0.084[5]

Note: IC50 values can vary between studies due to different experimental conditions.

The data indicates that certain chromane and structurally related derivatives can inhibit cholinesterases in the nanomolar to low micromolar range. For instance, the genistein derivative G1 shows potent AChE inhibition.[3] The uracil derivative 4 demonstrates strong inhibition of both AChE and BuChE.[5] This dual inhibitory action is a feature of the established drug Rivastigmine and is considered beneficial in later stages of Alzheimer's disease.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

The inhibitory activity of these compounds is typically determined using the Ellman's method, a rapid and reliable colorimetric assay.[8][9][10]

Principle: The assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (0.1 M, pH 8.0).

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of acetylthiocholine iodide (ATCI) (10 mM) in deionized water.

    • Prepare stock solutions of the test compounds and reference inhibitors (e.g., Donepezil) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 20 µL of the test compound solution at various concentrations.

      • A control well should contain the solvent instead of the test compound.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the AChE or BuChE enzyme solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Ellmans_Assay cluster_workflow Ellman's Assay Workflow AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->AChE TNB TNB (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer Quantified Inhibitor Chromane Derivative or Known Drug Inhibitor->AChE Binds to enzyme

Caption: Workflow of the Ellman's assay for cholinesterase inhibition.

Signaling Pathway Context

Acetylcholinesterase plays a critical role in terminating the signal at the cholinergic synapse by hydrolyzing acetylcholine. Inhibition of AChE increases the concentration and duration of acetylcholine in the synapse, enhancing cholinergic neurotransmission.[1][11]

Cholinergic_Synapse cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_Released Acetylcholine (ACh) Presynaptic->ACh_Released Release Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft ACh_Vesicle ACh Vesicles ACh_Receptor ACh Receptors ACh_Released->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolyzed by ACh_Receptor->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Uptake Choline Transporter Choline_Acetate->Choline_Uptake Choline reuptake Choline_Uptake->Presynaptic Inhibitor AChE Inhibitor (e.g., Chromane Derivative) Inhibitor->AChE Inhibits Arachidonic_Acid_Cascade cluster_pathway Arachidonic Acid Inflammatory Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 LOX Lipoxygenases (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes COX2_Inhibitor COX-2 Inhibitor (e.g., Chromane Derivative) COX2_Inhibitor->COX2 Inhibits LOX_Inhibitor LOX Inhibitor (e.g., Chromane Derivative) LOX_Inhibitor->LOX Inhibits

Caption: Inhibition of the COX-2 and Lipoxygenase pathways.

Anticancer Activity: A Look at Cytotoxicity

The evaluation of novel compounds for anticancer activity is a critical area of research. The cytotoxicity of a compound is often assessed against various cancer cell lines and compared to standard chemotherapeutic agents like Doxorubicin.

Comparative Cytotoxicity

While specific anticancer data for this compound is not available, various chromane derivatives have been evaluated for their cytotoxic effects.

Compound/DrugCancer Cell LineIC50 Value (µg/mL)Source
Doxorubicin-based derivative MCF-7 (Breast Cancer)90.31[12]
DoxorubicinMCF-7 (Breast Cancer)2.8[12]
Pyridoxine-based Doxorubicin derivative (DOX-2) C2C12 (Myoblasts)~2.8 µM[13]
DoxorubicinC2C12 (Myoblasts)Lower than DOX-2[13]

Note: Cytotoxicity can vary significantly depending on the cell line and assay conditions.

The available data on doxorubicin derivatives highlights the importance of the specific chemical structure in determining cytotoxic potency. [12][13]While the tested doxorubicin-chromane hybrid was less potent than doxorubicin itself, it points to the potential for the chromane scaffold to be incorporated into novel anticancer agents. [12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Culture:

    • Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay cluster_workflow MTT Assay Workflow CancerCells Cancer Cells in 96-well plate Compound Add Test Compound (e.g., Chromane Derivative) CancerCells->Compound Incubate1 Incubate (e.g., 48h) Compound->Incubate1 MTT Add MTT Reagent Incubate1->MTT Incubate2 Incubate (3-4h) MTT->Incubate2 Formazan Viable cells produce -purple formazan Incubate2->Formazan Solubilize Add Solubilizing Agent Formazan->Solubilize Measure Measure Absorbance (e.g., 570 nm) Solubilize->Measure

Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

The chromane scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While direct experimental data on the inhibitory activity of this compound is currently limited, the broader class of chromane derivatives has demonstrated significant potential as inhibitors of key enzymes in neurodegenerative diseases and inflammation, as well as exhibiting cytotoxic effects against cancer cells.

The comparative data presented in this guide underscores the importance of continued investigation into this class of compounds. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies to optimize the inhibitory potency and selectivity of chromane derivatives against specific targets.

  • Head-to-head comparative studies of novel chromane derivatives against established drugs under identical experimental conditions to provide a more definitive assessment of their relative efficacy.

  • In vivo studies to evaluate the pharmacokinetic properties, safety, and efficacy of promising chromane-based inhibitors in relevant animal models.

By leveraging the inherent versatility of the chromane scaffold, researchers are well-positioned to develop next-generation therapeutics with improved efficacy and safety profiles for a range of challenging diseases.

References

  • Computational Analysis and Biological Activities of Oxyresveratrol Analogues, the Putative Cyclooxygenase-2 Inhibitors. MDPI. [Link]

  • Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. PMC - PubMed Central. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. MDPI. [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. NIH. [Link]

  • Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. PubMed. [Link]

  • Inhibition of acetylcholinesterase by two genistein derivatives: kinetic analysis, molecular docking and molecular dynamics simulation. ScienceOpen. [Link]

  • COX-1 and COX-2 pathways | Download Scientific Diagram. ResearchGate. [Link]

  • Schematic diagram for signaling regulation of acetylcholinesterase... ResearchGate. [Link]

  • Schematic diagram of lipoxygenase (LOX) pathways and blocking or stimulating reagents associated with this study. ResearchGate. [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

  • Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online. Department of Neurobiology & Anatomy. [Link]

  • Design, synthesis, and evaluation of novel cinnamic acid-tryptamine hybrid for inhibition of acetylcholinesterase and butyrylcholinesterase. PMC - NIH. [Link]

  • Cholinesterase assay by an efficient fixed time endpoint method. PMC - NIH. [Link]

  • Physiology, Acetylcholinesterase. StatPearls - NCBI Bookshelf - NIH. [Link]

  • The lipoxygenase pathway. PubMed. [Link]

  • The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. PMC - NIH. [Link]

  • IC50 values for the inhibition of lipoxygenase-1. ResearchGate. [Link]

  • Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. ACS Publications. [Link]

  • Acetylcholine. Wikipedia. [Link]

  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. PMC - PubMed Central. [Link]

  • The role of lipoxygenases in pathophysiology; new insights and future perspectives. PMC. [Link]

  • IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe²+. ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. MDPI. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

  • Lipoxygenase. Wikipedia. [Link]

  • Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg. PMC - PubMed Central. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd. [Link]

  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. [Link]

  • Simplified diagram of the AChRs signal transduction pathways in the... ResearchGate. [Link]

  • New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]

  • Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

  • Cyclooxygenase-2. Wikipedia. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Highlights of the Acetylcholine Neurotransmitter System. University of Texas at Austin. [Link]

  • 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. PMC - NIH. [Link]

  • Lipoxygenase pathway. GPnotebook. [Link]

  • Acetylcholine (ACh): What It Is, Function & Deficiency. Cleveland Clinic. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chromane-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Chromane-7-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.